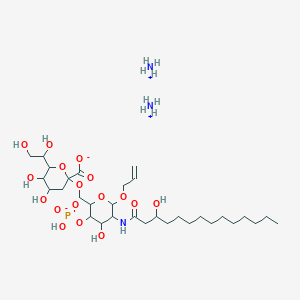
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
Mechanism Of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is not fully understood. However, studies have suggested that it may exert its anti-cancer activity through the inhibition of key enzymes involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
In addition to its anti-cancer activity, 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound has potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research involving 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI). One promising area of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Finally, more research is needed to optimize the synthesis method of this compound to make it more readily available for use in lab experiments.
Synthesis Methods
The synthesis of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium methoxide. The resulting intermediate is then treated with sodium azide and copper sulfate to yield the final product.
Scientific Research Applications
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
140674-79-9 |
|---|---|
Product Name |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) |
Molecular Formula |
C9H6N4O2 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13) |
InChI Key |
DHCAWAMGUJQFBV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
SMILES |
C1=CC(=C(C=C1C2=NNN=C2C#N)O)O |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
synonyms |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)









